molecular formula C17H15N3OS B454466 N'-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide

N'-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide

Katalognummer: B454466
Molekulargewicht: 309.4g/mol
InChI-Schlüssel: DICKQDCOOVAMTH-LDADJPATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a thiophene ring substituted with a methyl group, a pyrrole ring, and a benzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and 4-(1H-pyrrol-1-yl)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted thiophene or pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Wirkmechanismus

The mechanism of action of N’-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-[(E)-(3-bromobenzyl)oxy]-1-naphthylmethylidene-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-[(E)-{4-methoxy-3-[(2-pyridinylsulfanyl)methyl]phenyl}methylidene]benzohydrazide

Uniqueness

N’-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(1H-pyrrol-1-yl)benzohydrazide is unique due to the presence of both thiophene and pyrrole rings, which confer distinct electronic properties. This makes it particularly valuable in the synthesis of materials with specific electronic or optical characteristics .

Eigenschaften

Molekularformel

C17H15N3OS

Molekulargewicht

309.4g/mol

IUPAC-Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C17H15N3OS/c1-13-8-11-22-16(13)12-18-19-17(21)14-4-6-15(7-5-14)20-9-2-3-10-20/h2-12H,1H3,(H,19,21)/b18-12+

InChI-Schlüssel

DICKQDCOOVAMTH-LDADJPATSA-N

Isomerische SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=CC=C(C=C2)N3C=CC=C3

SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)N3C=CC=C3

Kanonische SMILES

CC1=C(SC=C1)C=NNC(=O)C2=CC=C(C=C2)N3C=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.